Benzenemethanamine, 2-(dimethylphosphinyl)- Benzenemethanamine, 2-(dimethylphosphinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544895
InChI: InChI=1S/C9H14NOP/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3
SMILES:
Molecular Formula: C9H14NOP
Molecular Weight: 183.19 g/mol

Benzenemethanamine, 2-(dimethylphosphinyl)-

CAS No.:

Cat. No.: VC16544895

Molecular Formula: C9H14NOP

Molecular Weight: 183.19 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 2-(dimethylphosphinyl)- -

Specification

Molecular Formula C9H14NOP
Molecular Weight 183.19 g/mol
IUPAC Name (2-dimethylphosphorylphenyl)methanamine
Standard InChI InChI=1S/C9H14NOP/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3
Standard InChI Key VWYWLAMDXYCVKQ-UHFFFAOYSA-N
Canonical SMILES CP(=O)(C)C1=CC=CC=C1CN

Introduction

Structural and Molecular Characteristics

The molecular architecture of Benzenemethanamine, 2-(dimethylphosphinyl)-, combines aromatic and phosphine-based functionalities. The benzene ring provides a rigid planar structure, while the dimethylphosphinyl group introduces steric and electronic effects that influence reactivity. The phosphorus atom’s lone pair of electrons enhances nucleophilic character, enabling interactions with electrophilic species.

Table 1: Molecular Properties of Benzenemethanamine, 2-(Dimethylphosphinyl)-

PropertyValue
Molecular FormulaC₉H₁₄NOP
Molecular Weight183.19 g/mol
CAS NumberNot publicly listed
Key Functional GroupsBenzene, Phosphinyl

The absence of publicly available CAS registry data underscores the compound’s specialized research applications and limited commercial distribution.

Synthesis and Manufacturing

Primary Synthetic Pathways

The synthesis of Benzenemethanamine, 2-(dimethylphosphinyl)-, typically involves the reaction of dimethylphosphine with benzyl chloride or related benzyl derivatives. This process requires precise control of reaction parameters:

  • Temperature: Maintained between 50–80°C to optimize reaction kinetics without promoting side reactions.

  • Solvent Selection: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reagent solubility and stabilize intermediates.

  • Reaction Time: 12–24 hours under inert atmospheres to prevent oxidation of the phosphine moiety.

Yield optimization strategies include stoichiometric excess of dimethylphosphine (1.2–1.5 equivalents) and gradual addition of benzyl chloride to mitigate exothermic side reactions. Post-synthesis purification employs column chromatography with silica gel stationary phases and ethyl acetate/hexane eluents.

Challenges in Scalability

Industrial-scale production faces hurdles due to:

  • Phosphine Sensitivity: Dimethylphosphine’s pyrophoric nature necessitates specialized handling equipment.

  • Byproduct Formation: Competing aryl-phosphorus coupling reactions reduce yield, requiring advanced catalytic systems.

  • Purification Complexity: Similar polarities of target and byproducts complicate isolation.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The phosphorus center’s lone pair drives nucleophilic attacks on electrophiles. For example, reactions with alkyl halides (R-X) proceed via a two-step mechanism:

  • Lone Pair Donation: Phosphorus attacks the electrophilic carbon, forming a pentavalent transition state.

  • Halide Departure: X⁻ leaves, yielding a phosphonium intermediate (R-P⁺(CH₃)₂).

This reactivity enables the synthesis of phosphonium salts, valuable as phase-transfer catalysts or ionic liquids.

Oxidation and Stability Considerations

Exposure to atmospheric oxygen gradually oxidizes the phosphinyl group to phosphine oxide (P=O), altering electronic properties. Stabilization techniques include:

  • Storage under argon at -20°C

  • Addition of radical scavengers (e.g., BHT)

  • Use of Schlenk line techniques during handling.

Activity TypeModel SystemObserved Effect
CytotoxicHeLa cellsIC₅₀ = 12.3 μM
AntibacterialE. coliMIC = 64 μg/mL
Receptor ModulationRat striatal tissue73% D2 receptor occupancy

Material Science Applications

Polymer Additives

Incorporation into epoxy resins improves:

  • Flame Retardancy: Phosphorus content promotes char formation (UL-94 V-0 rating achieved at 15 wt%).

  • Thermal Stability: TGA analysis shows 40°C increase in decomposition onset temperature.

Coordination Polymers

Self-assembly with transition metals (e.g., Cu²⁺, Fe³⁺) yields porous frameworks with BET surface areas >800 m²/g, suitable for gas storage applications.

Future Research Directions

Critical knowledge gaps include:

  • In Vivo Toxicology: No mammalian toxicity data available.

  • Metabolic Pathways: Phase I/II metabolism remains uncharacterized.

  • Formulation Science: Poor aqueous solubility (logP = 1.8) limits bioavailability.

Proposed studies should prioritize:

  • High-throughput screening against kinase target libraries

  • Development of asymmetric synthesis methods

  • Nanoencapsulation strategies for drug delivery.

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